molecular formula C19H20N2O3 B5028516 3-[benzyl(methyl)amino]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione

3-[benzyl(methyl)amino]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B5028516
M. Wt: 324.4 g/mol
InChI Key: YTRWMZZEXGUEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[benzyl(methyl)amino]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione” is a complex organic molecule. It is a derivative of pyrrolidinedione, which is a type of cyclic compound known as a lactam . The molecule also contains a benzyl group and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidinedione ring provides a cyclic core to the molecule, while the benzyl(methyl)amino and methoxyphenyl groups add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, it is likely to be a solid at room temperature. It may be soluble in organic solvents due to the presence of the benzyl and methoxyphenyl groups .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential uses in medicine or other fields. This could involve testing its activity against various biological targets, or studying its physical and chemical properties in more detail .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-20(13-14-7-4-3-5-8-14)17-12-18(22)21(19(17)23)15-9-6-10-16(11-15)24-2/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWMZZEXGUEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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